beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt
Description
Beta-hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt is a cyclopentane-substituted carboxylic acid sodium salt characterized by a hydroxyl group at the β-position, methyl substituents at positions 2, 2, and 3, and a hexanoic acid backbone. The sodium salt form enhances its water solubility and stability, making it suitable for pharmaceutical or industrial applications .
Properties
CAS No. |
57272-28-3 |
|---|---|
Molecular Formula |
C15H27NaO3 |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
sodium;3-hydroxy-3-methyl-6-(2,2,3-trimethylcyclopentyl)hexanoate |
InChI |
InChI=1S/C15H28O3.Na/c1-11-7-8-12(14(11,2)3)6-5-9-15(4,18)10-13(16)17;/h11-12,18H,5-10H2,1-4H3,(H,16,17);/q;+1/p-1 |
InChI Key |
BMQSKAWWTIRIBY-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(C)(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Considerations
The structure of beta-hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt suggests that it is the sodium salt of a hydroxy acid with a highly substituted cyclopentane ring. The synthetic route typically involves:
- Construction of the cyclopentane core with appropriate methyl substitutions.
- Introduction of the hexanoic acid side chain.
- Installation of the beta-hydroxy and beta-methyl groups.
- Final neutralization with sodium hydroxide to yield the sodium salt.
Stepwise Synthetic Approach
Step 1: Synthesis of the Cyclopentane Core
- The 2,2,3-trimethylcyclopentane skeleton can be constructed by alkylation or cyclization reactions starting from suitable ketones or diene precursors, often using Friedel-Crafts alkylation or Diels-Alder cycloaddition, followed by selective methylation.
Step 2: Attachment of the Hexanoic Acid Side Chain
- The introduction of the hexanoic acid chain can be achieved via alkylation of the cyclopentane core with a suitable haloalkanoic acid or ester, followed by hydrolysis if necessary.
Step 3: Introduction of the Beta-Hydroxy and Beta-Methyl Groups
- The beta-hydroxy and beta-methyl groups are typically introduced via aldol-type reactions or by using a Grignard reagent on a suitable carbonyl precursor, followed by oxidation or reduction as needed.
Step 4: Formation of the Sodium Salt
- The final carboxylic acid is neutralized with aqueous sodium hydroxide or sodium carbonate, yielding the sodium salt form.
Representative Reaction Scheme
graph TD;
A[Trimethylcyclopentanone] --> B[Alkylation with 6-bromohexanoic acid ester];
B --> C[Hydrolysis to carboxylic acid];
C --> D[Aldol or Grignard reaction for beta-hydroxy/beta-methyl installation];
D --> E[Neutralization with NaOH];
E[this compound];
Purification and Characterization
- The sodium salt is typically purified by recrystallization from ethanol or water.
- Characterization is performed using NMR, IR, and mass spectrometry to confirm the presence of the hydroxy, methyl, and carboxylate groups.
Data Table: Key Synthetic Parameters
| Step | Reagents/Conditions | Expected Yield | Notes |
|---|---|---|---|
| Cyclization | Diels-Alder or Friedel-Crafts, methylation | 60–80% | Control of regioselectivity is critical |
| Alkylation | Alkyl halide (6-bromohexanoic acid ester), base | 70–90% | Use excess base to drive reaction |
| Hydrolysis | Acidic or basic hydrolysis | 85–95% | Complete conversion to acid required |
| Beta-hydroxy/methyl | Aldol/Grignard, reduction/oxidation | 50–75% | Stereochemistry must be controlled |
| Neutralization | NaOH (aq) | Quantitative | Monitor pH to avoid excess base |
Research Findings and Industrial Notes
- The compound is typically produced as a fine chemical intermediate with high purity (≥99%) for research and pharmaceutical applications.
- No detailed procedural patents or open-access literature currently provide exhaustive step-by-step methods for this specific compound, but the synthetic logic follows well-established organic methodologies for similar substituted cyclopentane derivatives.
- The sodium salt form is favored for improved solubility and stability in aqueous systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The methyl groups and hydroxy group can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated compounds, amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopentane derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of beta-Hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt involves its interaction with specific molecular targets. The hydroxy group and the cyclopentane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular responses and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs within Cyclopentanehexanoic Acid Derivatives
lists multiple cyclopentanehexanoic acid derivatives, providing a basis for structural comparison:
| Compound Name | Key Substituents | Functional Groups | Molecular Formula |
|---|---|---|---|
| Beta-hydroxy-beta,2,2,3-tetramethylcyclopentanehexanoic acid sodium salt | β-OH, 2,2,3-trimethyl, hexanoic acid | Hydroxyl, sodium carboxylate | C₁₆H₂₇O₃Na (estimated*) |
| Cyclopentanehexanoic acid, 2-oxo | 2-keto group | Ketone, free carboxylic acid | C₁₁H₁₈O₃ |
| Cyclopentanehexanoic acid, 2-hydroxy | 2-OH | Hydroxyl, free carboxylic acid | C₁₁H₂₀O₃ |
| Cyclopentaneheptanoic acid, 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo | Extended heptanoic chain, multiple hydroxyl/keto groups | Hydroxyl, ketone, carboxylic acid | C₂₀H₃₄O₅ (estimated*) |
Key Observations :
- The target compound’s β-hydroxy and tetramethyl substitutions distinguish it from simpler analogs like 2-oxo or 2-hydroxy derivatives. These substitutions likely influence steric hindrance and hydrogen-bonding capacity, affecting receptor binding or solubility .
- The sodium salt form contrasts with free carboxylic acid analogs, which may exhibit lower solubility in aqueous systems .
Functional Analogs in Taste Modulation and Bioactivity
GIV3727 (4-(2,2,3-Trimethylcyclopentyl) Butanoic Acid)
- Structure: Shorter butanoic acid chain with a 2,2,3-trimethylcyclopentyl group.
- Function : A bitter taste receptor blocker (IC₅₀ = 6 μM) .
- Comparison : While both compounds feature cyclopentyl-methyl substitutions, GIV3727’s shorter chain and lack of a sodium salt may limit its solubility compared to the target compound. The sodium carboxylate group in the target could enhance oral bioavailability .
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
- Structure : Diphenyl-substituted hydroxyacetic acid.
- Function : Anticholinergic agent and intermediate in drug synthesis.
- Comparison : Unlike the target compound, benzilic acid lacks a cyclopentane ring and has a simpler carboxylic acid structure. However, both sodium salts (e.g., benzilic acid derivatives) are used to improve solubility for therapeutic applications .
Sodium Salts of Complex Carboxylic Acids
Key Observations :
- Sodium salts of carboxylic acids are universally employed to enhance solubility. The target compound’s cyclopentanehexanoic structure may offer unique pharmacokinetic profiles compared to linear-chain salts like sodium 2-ethylhexanoate .
Research Findings and Limitations
- Structural Similarity vs. Functional Divergence: While cyclopentanehexanoic acid derivatives share a core structure, functional groups (e.g., hydroxyl, keto, sodium carboxylate) dictate their biological roles. For example, GIV3727’s bitter taste masking contrasts with marine-derived analogs’ antimicrobial activity .
Q & A
Q. What advanced computational models predict the compound’s environmental persistence or bioaccumulation?
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